molecular formula C15H19F2NO4 B12281570 Boc-2,5-difluoro-D-homophenylalanine

Boc-2,5-difluoro-D-homophenylalanine

Cat. No.: B12281570
M. Wt: 315.31 g/mol
InChI Key: ZUXLZAVVJBKAAH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-2,5-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,5-difluoro-D-homophenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of D-homophenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of fluorine atoms at the 2 and 5 positions on the phenyl ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Boc-2,5-difluoro-D-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the fluorine atoms or reduce other functional groups present in the molecule.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Boc-2,5-difluoro-D-homophenylalanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving protein engineering and the investigation of enzyme-substrate interactions.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-2,5-difluoro-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The Boc protecting group helps in stabilizing the molecule during synthetic processes and can be removed under acidic conditions to reveal the active amino acid.

Comparison with Similar Compounds

Similar Compounds

    Boc-2,5-difluoro-L-homophenylalanine: Similar in structure but with the L-enantiomer.

    Boc-2,5-difluoro-D-phenylalanine: Lacks the additional methylene group present in homophenylalanine.

    Boc-2,5-difluoro-L-phenylalanine: Similar to the above but with the L-enantiomer.

Uniqueness

Boc-2,5-difluoro-D-homophenylalanine is unique due to the combination of the Boc protecting group, the D-enantiomer configuration, and the presence of fluorine atoms at specific positions on the phenyl ring

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

ZUXLZAVVJBKAAH-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC(=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.